molecular formula C15H19NO2SSn B14265664 5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide CAS No. 136649-39-3

5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B14265664
CAS No.: 136649-39-3
M. Wt: 396.1 g/mol
InChI Key: WDPHOUGVMBEWEC-UHFFFAOYSA-N
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Description

5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is an organotin compound that features a biphenyl core substituted with a trimethylstannyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide typically involves the stannylation of a biphenyl derivative. One common method is the reaction of a biphenyl sulfonamide with trimethyltin chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the stannylated product .

Industrial Production Methods

While specific industrial production methods for 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: For substitution reactions, common electrophiles include halides and acyl chlorides.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biphenyl derivative with a different substituent replacing the trimethylstannyl group .

Scientific Research Applications

5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the sulfonamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials .

Properties

CAS No.

136649-39-3

Molecular Formula

C15H19NO2SSn

Molecular Weight

396.1 g/mol

IUPAC Name

3-phenyl-5-trimethylstannylbenzenesulfonamide

InChI

InChI=1S/C12H10NO2S.3CH3.Sn/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;;;;/h1-3,5-9H,(H2,13,14,15);3*1H3;

InChI Key

WDPHOUGVMBEWEC-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

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